REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[C:10]#[N:11])[CH:3]=[CH:2]1.[C:12]([O:16][CH2:17][CH3:18])(=[O:15])[CH:13]=[CH2:14].C1COCC1>ClCCCl.C(Cl)Cl>[C:10]([C:8]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:9]=1[NH:1][CH:2]=[C:3]2[CH2:14][CH2:13][C:12]([O:16][CH2:17][CH3:18])=[O:15])#[N:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CC(=C12)C#N
|
Name
|
FeCl3
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CC(=C12)C#N
|
Name
|
FeCl3
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added into 4 tubes respectively
|
Type
|
ADDITION
|
Details
|
In the fifth tube was added
|
Type
|
CUSTOM
|
Details
|
The tubes were sealed
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off through celite
|
Type
|
WASH
|
Details
|
The mixture was washed with 0.5 M HCl solution three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=CC=C2C(=CNC12)CCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |